molecular formula C23H26N4O2S B2969539 N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242960-46-8

N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2969539
CAS No.: 1242960-46-8
M. Wt: 422.55
InChI Key: IJRLMGMDFQYWJQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine ring. The molecule is substituted at the piperidine-3-carboxamide position with a cyclopentyl group and carries a phenyl group at the 7-position of the thieno-pyrimidine scaffold.

Properties

IUPAC Name

N-cyclopentyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-21(24-17-10-4-5-11-17)16-9-6-12-27(13-16)23-25-19-18(15-7-2-1-3-8-15)14-30-20(19)22(29)26-23/h1-3,7-8,14,16-17H,4-6,9-13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLMGMDFQYWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C23H25N3O2S\text{Molecular Formula }C_{23}H_{25}N_{3}O_{2}S
Molecular Weight 425.53 g mol\text{Molecular Weight }425.53\text{ g mol}

This compound features a piperidine ring and a thieno[3,2-d]pyrimidine moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-cyclopentyl derivatives. For instance, compounds containing the thieno[3,2-d]pyrimidine structure have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as GSK-3β and IKKβ, which are crucial in cancer progression and inflammation .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. In vitro studies indicate that certain analogs exhibit potent activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong efficacy . The presence of the thienopyrimidine core is believed to enhance this activity through interactions with bacterial enzymes.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of N-cyclopentyl derivatives is often attributed to their ability to interact with specific biological targets:

  • GSK-3β Inhibition : Compounds have shown IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating their potential as therapeutic agents in diseases where GSK-3β is implicated .
  • Bacterial Enzyme Interactions : Molecular docking studies reveal that these compounds can bind effectively to essential bacterial enzymes, disrupting their function and leading to bacterial cell death .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Anticancer Study : A study on a similar thieno[3,2-d]pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that the compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A comparative study assessed various derivatives' antimicrobial activities against several pathogens. The results indicated that modifications in the piperidine moiety significantly influenced antibacterial potency, with some compounds achieving MIC values below 0.5 μM against Staphylococcus aureus .

Data Summary

Biological ActivityObservationsReferences
AnticancerIC50 values from 10 to 1314 nM against GSK-3β
AntimicrobialEffective against Pseudomonas aeruginosa, MIC < 0.5 μM
Anti-inflammatorySuppressed NO production in LPS-induced models

Scientific Research Applications

N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thienopyrimidine derivative with a piperidine ring, a cyclopentyl substituent, and a thieno[3,2-d]pyrimidine moiety, possessing a carbonyl group at the 4-position and a phenyl group at the 7-position. Research indicates that thienopyrimidine derivatives exhibit a range of biological activities.

Potential Applications

  • Medicinal Chemistry The presence of diverse functional groups suggests potential for diverse biological activities, making it an interesting subject for pharmaceutical research.
  • Modification of Compounds These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Synthesis
The synthesis of this compound typically involves several steps, requiring careful optimization of reaction conditions to maximize yield and purity.

Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:

Several compounds share structural similarities with this compound. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-methyl-4-oxo-N-(2-sulfamoylphenyl)-3,4-dihydrothieno[2,3-d]pyrimidineContains a sulfonamide groupAntimicrobial activity
6,7-dihydrothieno[3,2-d]pyrimidine derivativesVarying substitutions on the thiophene ringAnticancer properties
4-chloro-thieno[3,2-d]pyrimidine derivativesHalogenated variantsAntifungal activity

Comparison with Similar Compounds

N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

  • Substituent : Cyclohexyl group (vs. cyclopentyl in the target compound).
  • Molecular Formula : C₂₄H₂₈N₄O₂S.
  • Molecular Weight : 436.58.
  • No activity data are available, but the molecular weight is ~14 Da higher than the cyclopentyl analog due to the additional methylene unit .

N-isopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

  • Substituent : Linear isopentyl chain (vs. cyclic cyclopentyl).
  • Molecular Formula : C₂₃H₂₈N₄O₂S.
  • Molecular Weight : 424.6.
  • Key Difference : The branched alkyl chain may enhance lipophilicity but reduce conformational rigidity compared to the cyclopentyl group, affecting membrane permeability or metabolic stability .

N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

  • Substituent : 2-Chlorobenzyl group.
  • Molecular Formula : C₂₅H₂₃ClN₄O₂S.
  • Molecular Weight : 479.0.

N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

  • Substituent: 4-Fluorophenylmethyl at the thieno-pyrimidine 3-position (vs. phenyl at the 7-position).
  • Molecular Formula : C₂₄H₂₉FN₄O₂S.
  • Molecular Weight : 456.58.
  • Key Difference : The fluorophenyl group and altered substitution position on the core may modulate electronic properties and steric interactions, impacting selectivity in biological assays .

Physicochemical Properties and Trends

Compound Substituent Molecular Formula Molecular Weight Key Feature(s)
Target Compound Cyclopentyl C₂₃H₂₆N₄O₂S* ~422.6* Balanced rigidity and lipophilicity
Cyclohexyl Analog Cyclohexyl C₂₄H₂₈N₄O₂S 436.58 Increased steric bulk
Isopentyl Analog Isopentyl C₂₃H₂₈N₄O₂S 424.6 Enhanced lipophilicity
2-Chlorobenzyl Analog 2-Chlorobenzyl C₂₅H₂₃ClN₄O₂S 479.0 Halogen-bonding potential
Fluorophenylmethyl Analog 4-Fluorophenylmethyl C₂₄H₂₉FN₄O₂S 456.58 Electronic modulation

*Inferred based on structural similarity to cyclohexyl analog.

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthetic optimization involves testing solvent systems (e.g., dichloromethane or THF), base selection (NaOH vs. KOH), and temperature control. For example, stepwise coupling of the thienopyrimidinone core with the piperidine-carboxamide moiety under reflux conditions (80–100°C) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .
  • Table 1 : Comparative Yields Under Different Conditions
SolventBaseTemperature (°C)Yield (%)
DCMNaOH8065
THFKOH10072

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should resolve cyclopentyl protons (δ 1.5–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 465.2) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Cell viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa or MCF-7) can evaluate cytotoxicity. Dose-response curves (IC₅₀ calculations) and controls (DMSO vehicle) are essential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) or analyze free ligands using single-crystal X-ray diffraction. For example, bond angles (e.g., C11–N1–C14 = 113.77°) and torsion angles can clarify conformational flexibility. Data collection at 298 K with synchrotron radiation improves resolution .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

  • Methodological Answer : Modify substituents systematically:
  • Cyclopentyl group : Replace with cyclohexyl or aromatic rings to test steric effects.
  • Thienopyrimidinone core : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 7-phenyl position.
  • Piperidine-carboxamide : Optimize N-substituents (e.g., methyl vs. ethyl) for hydrogen bonding.
    Assess changes via IC₅₀ values in enzymatic assays and molecular docking (AutoDock Vina) to predict binding modes .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Perform:
  • ADME studies : Plasma stability assays (e.g., 37°C, 1–24 hours) and Caco-2 permeability tests.
  • Metabolite ID : LC-MS/MS to identify degradation products (e.g., oxidative demethylation).
  • Prodrug design : Mask carboxylate groups with ester prodrugs to enhance absorption .

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